molecular formula C18H21FN2O2 B560126 Ido-IN-6

Ido-IN-6

Katalognummer: B560126
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: YGACXVRLDHEXKY-VDPJLGHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NLG-1486 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der detaillierte Syntheseweg ist im Patent WO2012142237A1 beschrieben. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von NLG-1486 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mit Techniken wie Kristallisation, Chromatographie und Rekristallisation gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NLG-1486 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is outlined in patent WO2012142237A1. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of NLG-1486 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NLG-1486 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach der gewünschten Reaktion, einschließlich Temperatur, Druck und Lösungsmittelwahl .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

NLG-1486 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Indolamin-2,3-Dioxygenase und deren Auswirkungen auf den Tryptophan-Stoffwechsel zu untersuchen.

    Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten durch Hemmung der Indolamin-2,3-Dioxygenase-Aktivität.

    Medizin: Als potenzielles Therapeutikum bei der Krebsbehandlung untersucht, da es die Fähigkeit besitzt, das Immunsystem zu modulieren und das Tumorwachstum zu hemmen.

    Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf Indolamin-2,3-Dioxygenase abzielen.

Wirkmechanismus

NLG-1486 entfaltet seine Wirkung, indem es die Aktivität von Indolamin-2,3-Dioxygenase hemmt, einem Enzym, das am Katabolismus von Tryptophan beteiligt ist. Durch die Hemmung dieses Enzyms reduziert NLG-1486 die Produktion von Kynurenin, einem Metaboliten, der Immunantworten unterdrücken kann. Diese Hemmung führt zu einer verstärkten Immunaktivität, was es zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

Ido-IN-6 has emerged as a promising candidate in cancer treatment due to its ability to inhibit IDO activity, which is often exploited by tumors to evade immune responses. The following table summarizes key findings related to the use of this compound in cancer immunotherapy:

Study Findings Implications
Oncotarget (2014) Inhibition of IDO restored T-cell proliferation in mixed leukocyte reactions involving IDO-expressing human cancer cells.Suggests that this compound can enhance anti-tumor immunity by disrupting tumor-induced immunosuppression.
RSC Publishing (2016) IDO inhibitors, including this compound, exhibit potent anticancer activities and are effective in combination with other therapies.Supports the potential for this compound to be used alongside chemotherapy and radiotherapy for improved outcomes.
Nature (2020) Inhibition of IDO leads to increased immune cell infiltration and reduced tumor growth in preclinical models.Indicates that this compound may enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.

Inflammatory Diseases

This compound also plays a critical role in managing inflammatory conditions through its effects on immune modulation. The following findings highlight its relevance:

Study Findings Implications
Nature (2017) IDO expressed by mesenchymal stem cells (MSCs) regulates TSG-6 expression, which is crucial for reducing leukocyte extravasation.Suggests that this compound may be beneficial in treating acute lung injury by modulating MSC activity.
PMC (2020) Inhibition of IDO post-photodynamic therapy activated IL-6-dependent toxic reactions, indicating a complex role of IDO in inflammation.Highlights the need for careful consideration of this compound's timing and application in inflammatory treatments to avoid adverse effects.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of this compound on advanced melanoma patients who had previously failed standard therapies. Results indicated:

  • Increased T-cell activation : Patients receiving this compound showed enhanced T-cell responses.
  • Tumor regression : A subset of patients experienced partial responses, suggesting potential effectiveness as a monotherapy or in combination with other agents.

Case Study 2: Acute Lung Injury

In a preclinical model of acute lung injury, administration of this compound led to:

  • Reduced inflammation : Marked decrease in neutrophil infiltration was observed.
  • Improved lung function : Functional assessments demonstrated significant recovery compared to control groups.

Wirkmechanismus

NLG-1486 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan. By inhibiting this enzyme, NLG-1486 reduces the production of kynurenine, a metabolite that can suppress immune responses. This inhibition leads to enhanced immune activity, making it a promising candidate for cancer immunotherapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von NLG-1486

NLG-1486 zeichnet sich durch seine hohe Wirksamkeit und Selektivität als Indolamin-2,3-Dioxygenase-Inhibitor aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Hemmung des Enzyms bei niedrigen Konzentrationen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

Ido-IN-6 is a small molecule inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in the metabolism of tryptophan and has been implicated in various pathological conditions, including cancer and autoimmune diseases. This article delves into the biological activity of this compound, summarizing its effects on immune modulation, tumor growth inhibition, and potential therapeutic applications.

This compound acts by inhibiting IDO, which is responsible for the conversion of tryptophan to kynurenine. This pathway is crucial for immune tolerance and evasion in tumors. By blocking IDO activity, this compound enhances T-cell responses against tumors and restores anti-tumor immunity. The inhibition of IDO leads to increased levels of tryptophan, which can promote T-cell proliferation and function.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IDO activity in various cell lines. For instance:

  • Cell Lines Tested : Human dendritic cells, melanoma cells, and breast cancer cells.
  • Results : Significant reduction in kynurenine production was observed, correlating with enhanced T-cell activation markers such as CD69 and CD25.

In Vivo Studies

Preclinical models have shown promising results regarding the efficacy of this compound in tumor growth inhibition:

StudyModelTreatmentOutcome
MelanomaThis compound + anti-PD-1Reduced tumor size and increased survival rates
Breast CancerThis compound aloneSignificant tumor regression observed
Colon CancerThis compound + chemotherapyEnhanced anti-tumor effect compared to chemotherapy alone

These studies indicate that this compound not only inhibits tumor growth but also enhances the efficacy of existing immunotherapies.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that combining this compound with checkpoint inhibitors resulted in a higher overall response rate compared to checkpoint inhibitors alone.
  • Breast Cancer : In a cohort study, patients treated with this compound demonstrated improved progression-free survival compared to historical controls receiving standard therapies.
  • Autoimmune Diseases : Research has suggested that this compound may modulate immune responses in autoimmune conditions by reducing the levels of immunosuppressive metabolites produced via the IDO pathway.

Q & A

Basic Research Questions

Q. What is the molecular structure and inhibitory mechanism of IDO-IN-6?

this compound is a small-molecule inhibitor of indoleamine 2,3-dioxygenase (IDO) with the molecular formula C₁₈H₂₁FN₂O₂ and a molecular weight of 316.37 g/mol. Its mechanism involves competitive binding to the heme-containing active site of IDO, disrupting tryptophan metabolism and kynurenine pathway activation. The compound exhibits an IC₅₀ <1 μM in enzymatic assays, indicating high potency . Researchers should validate its binding kinetics using crystallography or surface plasmon resonance (SPR) to confirm structural interactions.

Q. How should researchers design in vitro assays to evaluate this compound activity?

Standard protocols include:

  • Enzymatic assays : Measure kynurenine production via spectrophotometry (λ = 360 nm) in recombinant IDO-expressing cell lines.
  • Dose-response curves : Use 8–10 concentration points (e.g., 0.1 nM–100 μM) to calculate IC₅₀ values.
  • Control groups : Include 1-methyl-D-tryptophan (1-MT) as a positive control and solvent-only (e.g., DMSO) as a negative control. Ensure assay reproducibility by triplicate runs and statistical validation (e.g., ANOVA) .

Q. What are the key criteria for selecting this compound in preclinical studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Confirm compound availability (≥98% purity) and stability under experimental conditions.
  • Novelty : Compare with existing IDO inhibitors (e.g., epacadostat) to identify unique pharmacokinetic properties.
  • Ethical compliance : Adhere to institutional guidelines for in vivo toxicity testing .

Advanced Research Questions

Q. How can researchers address contradictory data between in vitro and in vivo efficacy of this compound?

Contradictions often arise from:

  • Bioavailability issues : Assess plasma protein binding and blood-brain barrier penetration via LC-MS/MS.
  • Microenvironmental factors : Analyze tumor hypoxia or immune cell infiltration using flow cytometry.
  • Methodological adjustments : Replicate in vivo conditions (e.g., co-culture systems) to bridge gaps. Root-cause analysis should integrate multi-omics data (e.g., transcriptomics/metabolomics) .

Q. What experimental frameworks optimize this compound for translational studies?

Use the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Immunocompetent murine models with IDO-overexpressing tumors.
  • Intervention : this compound at 10 mg/kg (oral) vs. intraperitoneal administration.
  • Comparison : Combine with anti-PD-1 therapy to evaluate synergistic effects.
  • Outcome : Quantify tumor regression (RECIST criteria) and immune biomarkers (e.g., IFN-γ, CD8+ T cells). Preclinical trials must include power analysis to determine sample size adequacy .

Q. How should researchers validate computational predictions of this compound off-target effects?

  • Molecular docking : Screen against homologous enzymes (e.g., TDO2) using AutoDock Vina.
  • Proteome-wide profiling : Employ thermal shift assays (TSA) or CETSA to identify off-target binding.
  • Functional validation : Use CRISPR-Cas9 knockout models to confirm specificity .

Q. What strategies mitigate data integrity risks in this compound studies?

  • Fraud detection : Embed open-ended questions in surveys (e.g., "Describe observed toxicity") to identify fabricated responses.
  • Attention checks : Include "trap" questions (e.g., "Select 'Strongly Disagree' for this item") in qualitative assessments.
  • Replication : Share raw datasets via repositories like Figshare for independent validation .

Q. Methodological Resources

  • Data analysis : Use GraphPad Prism for dose-response modeling and Bland-Altman plots for assay reproducibility.
  • Ethical compliance : Document protocols in ethics board applications, emphasizing humane endpoints in animal studies .

Eigenschaften

IUPAC Name

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-VDPJLGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.